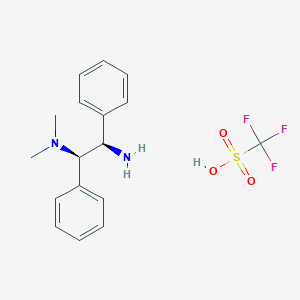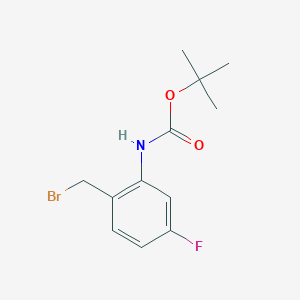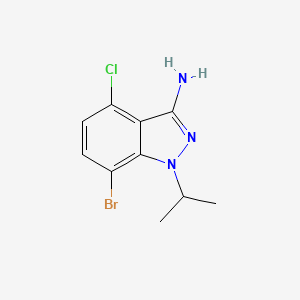
Isobutyl (2-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (2-chlorophenyl)carbamate is an organic compound with the molecular formula C11H14ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of an isobutyl group and a 2-chlorophenyl group attached to the carbamate moiety. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-chlorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with isobutanol in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is obtained in high yield. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound often involves continuous synthesis methods. For example, the reaction of carbon dioxide with amines in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce carbamates efficiently. This method is environmentally friendly and allows for the production of carbamates on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl (2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Isobutyl (2-chlorophenyl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isobutyl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to pass through cell membranes and its metabolic stability contribute to its effectiveness .
Comparación Con Compuestos Similares
Isobutyl (2-chlorophenyl)carbamate can be compared with other carbamates such as:
Methyl carbamate: Used as a carbamoyl donor in transcarbamoylation reactions.
Ethyl carbamate: Known for its use in the synthesis of ureas and carbamates.
Phenyl carbamate: Commonly used in the synthesis of carbamate-tethered terpene glycoconjugates.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isobutyl group and a 2-chlorophenyl group makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-methylpropyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clave InChI |
JYDKLGLQXUIZFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)



![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)

![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)



![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)
